molecular formula C20H26N2O2 B7765828 HYDROQUININE CAS No. 23495-98-9

HYDROQUININE

Cat. No.: B7765828
CAS No.: 23495-98-9
M. Wt: 326.4 g/mol
InChI Key: LJOQGZACKSYWCH-WZBLMQSHSA-N
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Description

Hydroquinone, also known as benzene-1,4-diol or quinol, is an aromatic organic compound that is a type of phenol. It is a derivative of benzene, having the chemical formula C₆H₄(OH)₂. Hydroquinone is a white granular solid and is widely used in various industries due to its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroquinone can be synthesized through several methods. One common method involves the hydroxylation of phenol using hydrogen peroxide in the presence of a catalyst such as hydrotalcite. The reaction is carried out under reflux conditions, and the intermediate benzoquinone is subsequently reduced to hydroquinone using sodium pyrosulfite .

Another method involves the hydrogenation of quinone in the vapor state by passing a gaseous mixture of hydrogen, steam, quinone vapor, and an organic solvent over a hydrogenation catalyst .

Industrial Production Methods

Industrially, hydroquinone is produced mainly through the dialkylation of benzene with propene to give 1,4-diisopropylbenzene. This compound reacts with air to form bis(hydroperoxide), which rearranges in acid to yield acetone and hydroquinone .

Chemical Reactions Analysis

Types of Reactions

Hydroquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include ferric chloride and potassium permanganate.

    Reduction: Sodium borohydride and hydrogen gas in the presence of a catalyst are commonly used.

    Substitution: Electrophilic reagents such as bromine or nitric acid can be used under controlled conditions.

Major Products

    Oxidation: Quinone

    Reduction: Hydroquinol

    Substitution: Various substituted hydroquinones depending on the electrophile used.

Mechanism of Action

Hydroquinone exerts its effects primarily through the inhibition of the enzyme tyrosinase, which is involved in the initial step of melanin biosynthesis. By inhibiting tyrosinase, hydroquinone reduces the production of melanin, leading to a lightening of the skin . Additionally, hydroquinone can cause selective damage to melanocytes and melanosomes, further reducing pigmentation .

Comparison with Similar Compounds

Properties

IUPAC Name

(R)-[(2S,4S,5R)-5-ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
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InChI

InChI=1S/C20H26N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h4-6,8,11,13-14,19-20,23H,3,7,9-10,12H2,1-2H3/t13-,14-,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJOQGZACKSYWCH-WZBLMQSHSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CN2CCC1CC2C(C3=C4C=C(C=CC4=NC=C3)OC)O
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URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H]1CN2CC[C@H]1C[C@H]2[C@@H](C3=C4C=C(C=CC4=NC=C3)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C20H26N2O2
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DSSTOX Substance ID

DTXSID70878516
Record name (-)-Dihydroquinine
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Molecular Weight

326.4 g/mol
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Physical Description

Solid; [Merck Index] Beige powder; [Sigma-Aldrich MSDS]
Record name Hydroquinine
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CAS No.

522-66-7, 23495-98-9, 1435-55-8
Record name (-)-Dihydroquinine
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Record name (8α,9R)-(±)-10,11-Dihydro-6′-methoxycinchonan-9-ol
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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